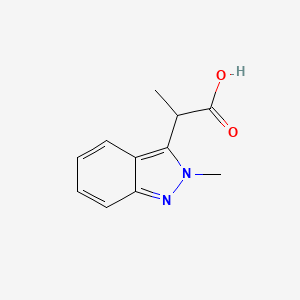
2-(2-Methyl-2H-indazol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-2H-indazol-3-yl)propanoic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2H-indazol-3-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . These reactions typically require specific conditions, such as the presence of oxygen as the terminal oxidant and the use of solvents like DMSO.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2H-indazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Methyl-2H-indazol-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2H-indazol-3-yl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The indazole ring can bind to specific receptors or enzymes, modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-imidazol-1-yl-propanoic acid: An imidazolyl carboxylic acid with similar structural features.
2-Methyl-3-(4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid: Another indazole derivative with comparable properties.
Uniqueness
2-(2-Methyl-2H-indazol-3-yl)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position of the indazole ring can enhance its stability and interaction with biological targets.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2-methylindazol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(11(14)15)10-8-5-3-4-6-9(8)12-13(10)2/h3-7H,1-2H3,(H,14,15) |
InChI Key |
XYKPCGPOPYNINL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=CC2=NN1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




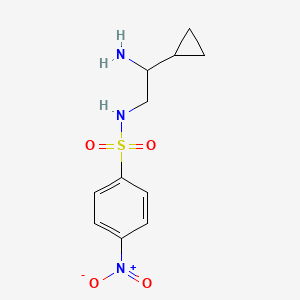

![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
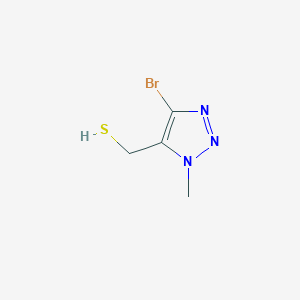
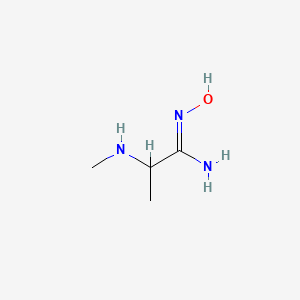
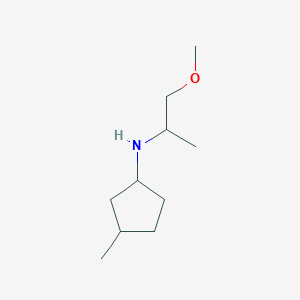

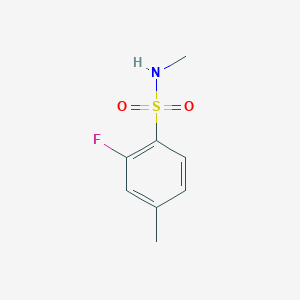
![4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13315315.png)
![{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13315319.png)
![1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol](/img/structure/B13315322.png)
![Butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B13315326.png)
